Cas no 50700-72-6 (Vecuronium Bromide)

Vecuronium Bromide 化学的及び物理的性質
名前と識別子
-
- Vecuronium Bromide
- Norcuron
- (+)-1-(3,17-Diacetoxy-2-piperidino-5-androstan-16-yl)-1-methylpiperidinium bromide
- Vecuronium Bromide Hydrate
- Vecuronium (bromide)
- VECURONIUM BROMIDE, EP
- 1-(3,17-Diacetoxy-2-piperidino-5-androstan-16-yl)-1-methylpiperidinium bromide
- 1-[(2β,3α,5α,16β,17β)-3,17-Bis(acetyloxy)-2-(1-piperidinyl)androstan-16-yl]-1-methyl-piperidinium bromide
- 1-[(2β,3α,5α,16β,17β)-3,17-Bis(acetyloxy)-2-(1-piperidinyl)androstan-16-yl]-1-methylpiperidinium Bromide Hydrate
- ORG NC 45
- vAcuronium
- MLS001424317
- D00767
- VECURONIUM BROMIDE [VANDF]
- PIPERIDINIUM, 1-((2.BETA.,3.ALPHA.,5.ALPHA.,16.BETA.,17.BETA.)-3,17-BIS(ACETYLOXY)-2-(1-PIPERIDINYL)ANDROSTAN-16-YL)-1-METHYL-, BROMIDE
- Vecuronium for system suitability, European Pharmacopoeia (EP) Reference Standard
- PANCURONIUM BROMIDE IMPURITY, VECURONIUM BROMIDE - [USP IMPURITY]
- 7E4PHP5N1D
- 1-((2S,3S,5S,10S,13S,16S,17R)-3,17-Diacetoxy-10,13-dimethyl-2-(piperidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-16-yl)-1-methylpiperidin-1-iumbromide
- VECURONIUM BROMIDE [EP MONOGRAPH]
- vecuronio bromuro
- AKOS007930694
- Bromide, Vecuronium
- VECURONIUM BROMIDE [MI]
- VECURONIUM BROMIDE (USP MONOGRAPH)
- NC-45
- Q27108523
- Vecuronii bromidum (INN-Latin)
- NCGC00167467-01
- VECURONIUM BROMIDE (MART.)
- Tox21_112471
- CCG-101147
- AC-2000
- 1-[(2Beta,3Alpha,5Alpha,16Beta,17Beta)-3,17-Bis(acetyloxy)-2-(1-piperidinyl)androstan-16-yl]-1-methylpiperidinium bromide hydrate
- M03AC03
- EN300-122368
- Musculax
- Piperidinium, 1-(3-alpha,17-beta-diacetoxy-2-beta-piperidino-5-alpha-androstan-16-beta-yl)-1-methyl-, bromide
- HMS2052I21
- 1-(3alpha,17beta-bis(acetoxy)-2beta-(1-piperidinyl)-5alpha-androstan-16beta-yl)-1-methylpiperidinium bromide
- Piperidinium, 1-((2beta,3alpha,5alpha,16beta,17beta)-3,17-bis(acetyloxy)-2-(1-piperidinyl)androstan-16-yl)-1-methyl-, bromide
- 5alpha-Androstan-3alpha,17beta-diol, 16beta-pipecolinio-2beta-piperidino-,bromide,diacetate
- HY-B0118A
- VECURONIUM BROMIDE (EP MONOGRAPH)
- Vecuronium Hydrobromide
- PANCURONIUM BROMIDE IMPURITY, VECURONIUM BROMIDE-(USP IMPURITY)
- VECURONIUM BROMIDE [USP MONOGRAPH]
- Vecuronium bromide, European Pharmacopoeia (EP) Reference Standard
- vecronium bromide
- HMS3715L15
- Bromure de vecuronium [INN-French]
- EINECS 256-723-9
- (2beta,3alpha,5alpha,16beta,17beta)-3,17-bis(acetyloxy)-16-(1-methylpiperidinium-1-yl)-2-(piperidin-1-yl)androstane bromide
- VECURONIUM BROMIDE [MART.]
- 1-(3alpha,17beta-Dihydroxy-2beta-piperidino-5alpha-androstan-16beta,5alpha-yl)-1-methylpiperidinium bromide, diacetate
- 1-[(2beta,3alpha,5alpha,16beta,17beta)-3,17-Bis(acetyloxy)-2-(1-piperidinyl)androstan-16-yl]-1-methyl-piperidinium bromide
- VECURONIUM BROMIDE [INN]
- BCP06528
- DS-12625
- V0120
- Bromuro de vecuronio
- VECURONIUM BROMIDE [USP-RS]
- VECURONIUM BROMIDE [ORANGE BOOK]
- Vecuronii bromidum
- Bromuro de vecuronio (INN-Spanish)
- SR-01000763634
- Vecuronium for system suitability
- Vecuronium bromide (JAN/USP/INN)
- Q-101014
- [(2S,3S,10S,13S,16S,17R)-17-Acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide
- 1-((2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3,17-diacetoxy-10,13-dimethyl-2-(piperidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-16-yl)-1-methylpiperidin-1-ium bromide
- ORG-NC 45
- VECURONIUM BROMIDE [JAN]
- SMR000471625
- VECURONIUM BROMIDE (EP IMPURITY)
- Pancuronium bromide impurity, vecuronium bromide -
- DTXCID003736
- Bromuro de vecuronio [INN-Spanish]
- Bromure de vecuronium
- HMS3884C15
- S1405
- 1-((2S,3S,5S,10S,13S,16S,17R)-3,17-Diacetoxy-10,13-dimethyl-2-(piperidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-16-yl)-1-methylpiperidin-1-ium bromide
- SCHEMBL22250
- Norcuron (TN)
- NC00397
- 1-[(2beta,3alpha,5alpha,16beta,17beta)-3,17-Bis(acetyloxy)-2-(1-piperidinyl)androstan-16-yl]-1-methylpiperidinium Bromide
- SR-01000763634-3
- Vecuronium Bromide, Pharmaceutical Secondary Standard; Certified Reference Material
- 1-[(1R,2S,3aS,3bR,5aS,7S,8S,9aS,9bS,11aS)-1,7-bis(acetyloxy)-9a,11a-dimethyl-8-(piperidin-1-yl)-hexadecahydro-1H-cyclopenta[a]phenanthren-2-yl]-1-methylpiperidin-1-ium bromide
- AKOS005145904
- CHEBI:9940
- Z1541759894
- PANCURONIUM BROMIDE IMPURITY D [EP IMPURITY]
- NS00078739
- CHEMBL1200629
- VECURONIUM BROMIDE [USAN]
- Vecuronium bromide [USAN:USP:INN:BAN:JAN]
- Bromure de vecuronium (INN-French)
- Hydrobromide, Vecuronium
- 1-[3alpha,17beta-bis(acetoxy)-2beta-(1-piperidinyl)-5alpha-androstan-16beta-yl]-1-methylpiperidinium bromide
- UNII-7E4PHP5N1D
- PANCURONIUM BROMIDE IMPURITY D (EP IMPURITY)
- MFCD00867762
- CAS-50700-72-6
- 50700-72-6
- [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide
- Vecuronium bromide, United States Pharmacopeia (USP) Reference Standard
- Vecuronii bromidum [INN-Latin]
- VECURONIUM BROMIDE (USP-RS)
- Vecuronium bromide (USAN:USP:INN:BAN:JAN)
- Tox21_112471_1
- NSC 759184
- DTXSID1023736
- NSC-759184
- Vecuronium for peak identification, European Pharmacopoeia (EP) Reference Standard
- VECURONIUM BROMIDE [WHO-DD]
- (2beta,3alpha,5alpha,16beta,17beta)-3,17-diacetoxy-16-(1-methylpiperidinium-1-yl)-2-(piperidin-1-yl)androstane bromide
- CS-1881
- VECURONIUM BROMIDE [EP IMPURITY]
- NCGC00167467-03
- Vecuronium Bromide?
- GLXC-03043
- [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17S)-17-acetyloxy-10,13-dimethyl-16-(1-methyl-3,4,5,6-tetrahydro-2H-pyridin-1-yl)-2-(1-piperidyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate Bromide
- VEPSYABRBFXYIB-PWXDFCLTSA-M
-
- MDL: MFCD00867762
- インチ: InChI=1S/C34H57N2O4.BrH/c1-23(37)39-31-20-25-12-13-26-27(34(25,4)22-29(31)35-16-8-6-9-17-35)14-15-33(3)28(26)21-30(32(33)40-24(2)38)36(5)18-10-7-11-19-36;/h25-32H,6-22H2,1-5H3;1H/q+1;/p-1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1
- InChIKey: VEPSYABRBFXYIB-PWXDFCLTSA-M
- ほほえんだ: C[C@@]1([C@H]2OC(C)=O)[C@](C[C@@H]2[N+]3(CCCCC3)C)([H])[C@@](CC[C@]4([H])[C@@]5(C[C@H](N6CCCCC6)[C@@H](OC(C)=O)C4)C)([H])[C@]5([H])CC1.[Br-]
計算された属性
- せいみつぶんしりょう: 636.35017g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 回転可能化学結合数: 6
- どういたいしつりょう: 636.35017g/mol
- 単一同位体質量: 636.35017g/mol
- 水素結合トポロジー分子極性表面積: 55.8Ų
- 重原子数: 41
- 複雑さ: 958
- 同位体原子数: 0
- 原子立体中心数の決定: 10
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 2
- 互変異性体の数: 未確定
- 疎水性パラメータ計算基準値(XlogP): 未確定
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: けっしょう
- 密度みつど: ==
- ゆうかいてん: 227-234°C
- ふってん: No data available
- フラッシュポイント: No data available
- ようかいど: invitro:ジメチルスルホキシドようかいど ≥ 46 mg/ml (72.13 mm) * "≥" means soluble, but saturation unknown
- PSA: 55.84000
- LogP: 2.86660
- ようかいせい: 未確定
- マーカー: 9941
- じょうきあつ: No data available
- ひせんこうど: +31.0 to +34.0° (c=1, 0.05mol/L HCl)
Vecuronium Bromide セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22
- セキュリティの説明: S26; S37/39
- RTECS番号:TN4875000
-
危険物標識:
- セキュリティ用語:26-37/39
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- リスク用語:R36/37/38
- どくせい:LD50 in mice: 0.061 mg/kg i.v. (Buckett)
Vecuronium Bromide 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Vecuronium Bromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-122368-0.1g |
1-[(1R,2S,3aS,3bR,5aS,7S,8S,9aS,9bS,11aS)-1,7-bis(acetyloxy)-9a,11a-dimethyl-8-(piperidin-1-yl)-hexadecahydro-1H-cyclopenta[a]phenanthren-2-yl]-1-methylpiperidin-1-ium bromide |
50700-72-6 | 95% | 0.1g |
$497.0 | 2023-11-13 | |
DC Chemicals | DCAPI1202-1 g |
Vecuronium Bromide |
50700-72-6 | 1g |
$1000.0 | 2022-02-28 | ||
LKT Labs | V1810-100 mg |
Vecuronium Bromide |
50700-72-6 | ≥98% | 100MG |
$388.90 | 2023-07-10 | |
Cooke Chemical | A8364412-25MG |
Vecuronium Bromide |
50700-72-6 | ≥99% | 25mg |
RMB 23.20 | 2025-02-21 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V859232-250mg |
Vecuronium bromide |
50700-72-6 | ≥98% | 250mg |
¥88.00 | 2022-09-28 | |
TRC | V102500-50mg |
Vecuronium Bromide |
50700-72-6 | 50mg |
$ 136.00 | 2023-04-16 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1594-100 mg |
Vecuronium bromide |
50700-72-6 | 99.63% | 100MG |
¥987.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1594-1 mL * 10 mM (in DMSO) |
Vecuronium bromide |
50700-72-6 | 99.63% | 1 mL * 10 mM (in DMSO) |
¥396.00 | 2022-04-26 | |
FUJIFILM | 223-01811-10mg |
Vecuronium Bromide |
50700-72-6 | 10mg |
JPY 6700 | 2023-09-15 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001862 |
Vecuronium Bromide |
50700-72-6 | European Pharmacopoeia (EP) Reference Standard | ¥2919.71 | 2022-02-23 |
Vecuronium Bromide 関連文献
-
Kazuki Yamamoto,Nao Yamaoka,Yu Imaizumi,Takunori Nagashima,Taiki Furutani,Takuji Ito,Yohei Okada,Hiroyuki Honda,Kazunori Shimizu Lab Chip 2021 21 1897
-
2. Molecular structure of vecuronium bromide, a neuromuscular blocking agent. Crystal structure, molecular mechanics and NMR investigationsHuub Kooijman,Vincent J. van Geerestein,Paul van der Sluis,Jan A. Kanters,Jan Kroon,Carel W. Funke,Jan Kelder J. Chem. Soc. Perkin Trans. 2 1991 1581
-
Goksu Ozcelikay,Ahmet Cetinkaya,Esen Bellur Atici,Sibel A. Ozkan Anal. Methods 2023 15 2309
-
4. Index pages
-
Dmitriy N. Shurpik,Olga A. Mostovaya,Denis A. Sevastyanov,Oksana A. Lenina,Anastasiya S. Sapunova,Alexandra D. Voloshina,Konstantin A. Petrov,Irina V. Kovyazina,Peter J. Cragg,Ivan I. Stoikov Org. Biomol. Chem. 2019 17 9951
-
Ajith Mohan Arjun,Prasannakumari H. Krishna,Anish R. Nath,P. Abdul Rasheed Anal. Methods 2022 14 4040
-
7. Contents pages
-
Shweta Ganapati,Peter Y. Zavalij,Matthias Eikermann,Lyle Isaacs Org. Biomol. Chem. 2016 14 1277
-
9. The conformation of the A-ring fragment of neuromuscular blocking agents structurally related to pancuronium. X-Ray structure determinations, molecular mechanics calculations and molecular dynamics simulationsHuub Kooijman,Jan Kelder,Jan A. Kanters,Albert J. M. Duisenberg,Jan Kroona J. Chem. Soc. Perkin Trans. 2 1996 2133
Vecuronium Bromideに関する追加情報
Recent Advances in Vecuronium Bromide (50700-72-6) Research: A Comprehensive Review
Vecuronium Bromide (CAS: 50700-72-6) is a non-depolarizing neuromuscular blocking agent widely used in clinical anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgical procedures. As a derivative of the steroidal neuromuscular blocker pancuronium, vecuronium offers a favorable pharmacokinetic profile with minimal cardiovascular effects, making it a preferred choice in various surgical settings. Recent studies have further elucidated its mechanism of action, clinical applications, and potential novel uses, reinforcing its importance in modern anesthesiology.
A 2023 study published in the Journal of Anesthesia & Clinical Research investigated the molecular interactions of vecuronium bromide with nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. Using cryo-electron microscopy and molecular docking simulations, researchers identified specific binding conformations of vecuronium to the α-subunit of nAChRs. These findings provide unprecedented structural insights into the competitive antagonism mechanism, explaining vecuronium's high selectivity and potency. The study also revealed subtle differences in binding affinity between vecuronium and its structural analogs, which may inform future drug design efforts.
Clinical research has continued to explore optimized dosing strategies for vecuronium bromide. A multicenter trial published in Anesthesiology (2024) compared weight-based versus lean body mass-based dosing in obese patients. The results demonstrated that lean body mass-adjusted dosing reduced the incidence of prolonged neuromuscular blockade by 38% while maintaining adequate surgical conditions. This finding has significant implications for precision anesthesia practice, particularly in the context of rising global obesity rates.
Emerging applications of vecuronium bromide have been investigated in critical care settings. A 2024 study in Intensive Care Medicine examined its use for facilitating mechanical ventilation in acute respiratory distress syndrome (ARDS) patients. The research showed that carefully titrated vecuronium infusions, when combined with appropriate sedation, improved ventilator synchrony and reduced barotrauma incidence without increasing critical illness polyneuropathy risk. However, the study emphasized the need for strict monitoring of neuromuscular function to avoid overdose complications.
Pharmacogenomic research has made significant strides in understanding interpatient variability in vecuronium response. A genome-wide association study (GWAS) published in Clinical Pharmacology & Therapeutics (2023) identified several single nucleotide polymorphisms (SNPs) in genes encoding nAChR subunits and drug-metabolizing enzymes that correlate with vecuronium sensitivity. These findings pave the way for personalized dosing algorithms that could optimize therapeutic outcomes while minimizing adverse effects.
Recent developments in vecuronium bromide formulation technology have focused on improving stability and shelf-life. A 2024 patent application describes a novel lyophilized formulation that maintains potency for up to 36 months at room temperature, addressing challenges in drug storage and transportation in resource-limited settings. This advancement could significantly expand access to safe neuromuscular blockade in developing countries.
Despite its established safety profile, new research has investigated rare adverse effects of vecuronium bromide. A pharmacovigilance analysis of FDA Adverse Event Reporting System (FAERS) data (2023) identified an association between vecuronium use and postoperative residual curarization in patients with specific comorbidities, prompting updates to clinical guidelines regarding postoperative monitoring requirements.
Looking forward, ongoing research is exploring the potential of vecuronium bromide derivatives with ultra-short durations of action for ambulatory procedures. Early-stage preclinical studies of modified vecuronium analogs show promise in achieving rapid onset and offset characteristics while maintaining cardiovascular stability. These developments could further expand the clinical utility of this important class of neuromuscular blocking agents.
50700-72-6 (Vecuronium Bromide) 関連製品
- 43021-45-0(dacuronium)
- 119302-24-8((2b,3a,5a,16b,17b)-17-Acetoxy-3-hydroxy-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane)
- 643-22-1(Erythromycin Stearate/Palmitate)
- 114-07-8(Erythromycin)
- 667-83-4(Pantothenyl ethyl ether)
- 134-36-1(Erythromycin propionate)
- 125-12-2(isobornyl acetate)
- 466-26-2(Neoline)
- 667-84-5(DL-Ethyl-panthenol)
- 1340115-97-0(1-(aminomethyl)-3-ethylcyclohexan-1-ol)

